1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one typically involves the reaction of morpholine with a suitable propylating agent, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Shares the morpholine ring but differs in the overall structure and functional groups.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring and is used as a buffer in biochemical research.
1-(3-morpholin-4-ylpropyl)-5-propylpyrrolidin-2-one: A close structural analog with similar properties.
Uniqueness
1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one is unique due to its specific combination of the morpholine ring and the pyrrolidinone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90094-46-5 |
---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-5-propylpyrrolidin-2-one |
InChI |
InChI=1S/C14H26N2O2/c1-2-4-13-5-6-14(17)16(13)8-3-7-15-9-11-18-12-10-15/h13H,2-12H2,1H3 |
InChI Key |
HOKPBYONNWGUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)N1CCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.